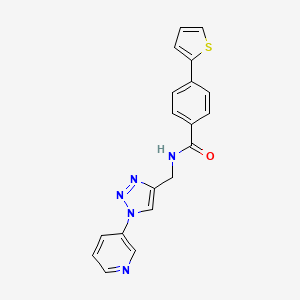

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(15-7-5-14(6-8-15)18-4-2-10-26-18)21-11-16-13-24(23-22-16)17-3-1-9-20-12-17/h1-10,12-13H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXPSJNGKWTVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a pyridine moiety , and a thiophene ring , which contribute to its unique reactivity and biological activity. The molecular formula is C_{15}H_{14}N_{4}OS, with a molecular weight of approximately 302.36 g/mol. The presence of these heterocycles enhances its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it can act as an inhibitor of certain proteases, which are critical in viral replication processes.

- Metal Coordination : The triazole and pyridine rings can coordinate with metal ions, influencing metalloenzyme activity and potentially disrupting critical biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Antiviral Activity

Research indicates that derivatives containing triazole rings demonstrate significant antiviral properties. A study highlighted that compounds similar to this compound showed effective inhibition against the SARS-CoV protease with IC50 values ranging from 0.206 μM to 0.746 μM .

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. In vitro studies demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 4 μg/ml |

| Pseudomonas aeruginosa | 8 μg/ml |

These results indicate that the compound possesses comparable antibacterial potency to standard antibiotics .

Anticancer Potential

Emerging evidence suggests that compounds featuring triazole structures have potential anticancer activity. Preliminary assays have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Structure–Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the triazole or pyridine moieties can significantly alter biological activity. For example:

- Substituent Variations : Altering substituents on the thiophene or benzamide portions can enhance selectivity and potency against specific targets.

- Ring Modifications : Changing the position or nature of functional groups on the triazole or pyridine rings may increase binding affinity to target enzymes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Viral Protease Inhibition : A derivative of this compound was tested for its ability to inhibit the 3CL protease of SARS-CoV with promising results indicating substantial viral load reduction within days .

- In Vivo Efficacy Against Bacterial Infections : Animal models treated with this compound showed significant reductions in bacterial load compared to control groups, highlighting its potential as an effective therapeutic agent against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, including those similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide, which showed promising activity against Mycobacterium tuberculosis and other pathogens. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer potential. The incorporation of thiophene groups has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the benzamide structure can lead to increased selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activities. Research on related triazole derivatives indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for the development of new anti-inflammatory drugs .

Coordination Chemistry

This compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials development. Metal complexes of triazoles have been explored for their use in nonlinear optics and electrochemical sensing .

Polymer Science

The compound's unique properties make it suitable for incorporation into polymer matrices to produce materials with enhanced thermal stability and mechanical properties. Research has shown that adding triazole-based compounds to polymer systems can improve their performance in various applications, including coatings and adhesives .

Case Study 1: Antitubercular Activity

A series of synthesized triazole derivatives were tested for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among the compounds tested, those structurally similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant efficacy against the bacteria while showing low cytotoxicity towards human cells .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, various benzamide derivatives were synthesized and evaluated against different cancer cell lines. The results indicated that compounds with a similar framework to this compound exhibited notable cytotoxicity with IC50 values below 10 μM against several types of cancer cells, highlighting their potential as therapeutic agents .

Q & A

Q. How can the synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including click chemistry for triazole formation and amide coupling. Key factors include:

- Temperature control : Maintain 50–60°C during the Huisgen cycloaddition to form the triazole core .

- Catalyst selection : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to accelerate triazole ring formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic protons (pyridin-3-yl: δ 8.5–9.0 ppm; thiophene: δ 7.2–7.5 ppm) and amide carbonyl (δ ~165–170 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the triazole and benzamide moieties .

- FT-IR : Verify C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) for the amide group .

Q. How does the presence of thiophene and pyridine heterocycles influence solubility and reactivity?

- Methodological Answer :

- Solubility : Thiophene enhances lipophilicity (logP ~3.5), limiting aqueous solubility. Use DMSO for in vitro assays .

- Reactivity : Pyridine acts as a weak base, enabling salt formation with HCl for improved crystallinity. Thiophene’s electron-rich nature facilitates electrophilic substitution (e.g., bromination) for derivatization .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer :

- Kinase inhibition : Screen against kinases (e.g., EGFR, JAK) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility testing : Employ shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions .

- Molecular docking : AutoDock Vina models binding to targets (e.g., EGFR PDB: 1M17) to prioritize in vitro assays .

Advanced Research Questions

Q. How can reaction intermediates and by-products be identified during synthesis?

- Methodological Answer :

- HPLC-MS : Monitor reaction progress with C18 columns (ACN/water + 0.1% formic acid) to detect intermediates (e.g., uncyclized triazole precursors) .

- TLC-MS : Track by-products (e.g., dimerization products) using silica plates (ethyl acetate:hexane = 3:7) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Dose-response refinement : Test 10-dose IC₅₀ curves (0.1–100 µM) to account for cell-line-specific metabolic differences .

- Target validation : Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., kinases) to confirm mechanism .

Q. How can regioselectivity challenges in triazole formation be addressed?

- Methodological Answer :

- Click chemistry optimization : Use azide-alkyne stoichiometry (1:1.2 ratio) and microwave-assisted synthesis (80°C, 30 min) to favor 1,4-regioisomers .

- Computational modeling : DFT calculations (Gaussian 09) predict transition states to guide solvent/catalyst selection .

Q. What structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Deuterium incorporation : Replace labile C-H bonds (e.g., benzamide methylene) with deuterium to slow CYP450 metabolism .

- Heterocycle replacement : Substitute thiophene with furan or pyridine to alter electron density and reduce oxidative degradation .

Q. How can contradictory SAR data for analogues be systematically analyzed?

- Methodological Answer :

- 3D-QSAR modeling : CoMFA/CoMSIA maps highlight critical substituents (e.g., thiophene position) affecting activity .

- Meta-analysis : Aggregate data from analogues (e.g., pyrazole-thiazole hybrids ) to identify trends in logP, H-bond donors, and steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.